molecular formula C10H11F3N2O B1297977 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine CAS No. 321679-59-8

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Cat. No.: B1297977
CAS No.: 321679-59-8
M. Wt: 232.2 g/mol
InChI Key: GUJQKMWPUOKKPC-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted protein kinase inhibitors. This molecule features two privileged pharmacophores: a morpholine ring and a 5-(trifluoromethyl)pyridine group. The morpholine ring is a ubiquitous structure in medicinal chemistry, known to enhance aqueous solubility and is frequently integrated into drug candidates targeting a range of enzymes . Crucially, the morpholine oxygen is often a key pharmacophoric element, forming hydrogen bond interactions with the hinge region of kinase domains, as observed in potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) . The 5-(trifluoromethyl)pyridine moiety is a common scaffold in high-affinity receptor antagonists and other bioactive molecules, with its trifluoromethyl group influencing the compound's metabolic stability, lipophilicity, and binding affinity . Research into compounds containing similar structural components has demonstrated their potential as potent, orally bioavailable modulators of important biological targets . For instance, structurally related molecules have been identified as high-affinity TRPV1 vanilloid receptor antagonists with analgesic properties , and as core components in potent pan-class I PI3K and mTOR inhibitors, which are crucial pathways in cancer cell growth and proliferation . This makes this compound a highly valuable building block for researchers synthesizing and optimizing novel small-molecule therapeutics for applications in oncology, neuroscience, and inflammatory diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJQKMWPUOKKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354155
Record name 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321679-59-8
Record name 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.

    Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through nucleophilic substitution reactions. This can be achieved by reacting the pyridine derivative with morpholine under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyridine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is utilized in the development of pharmaceuticals due to its biological activity:

  • Mechanism of Action : The compound interacts with specific molecular targets, acting as an inhibitor or modulator of enzymes and receptors. This interaction is enhanced by the presence of the trifluoromethyl group, which increases binding affinity and selectivity towards targets .
  • Case Study : Research has demonstrated that derivatives of this compound exhibit potent activity against PI3K/mTOR pathways, which are critical in cancer biology. For instance, modifications to the pyridine structure led to compounds with improved cellular potency and efficacy in inhibiting tumor growth .

Agrochemicals

The compound has applications in the agrochemical industry:

  • Usage : Trifluoromethylpyridine derivatives are employed as crop protection agents. They are effective against various pests and diseases, contributing to enhanced agricultural productivity .
  • Market Approval : Several products containing trifluoromethylpyridine moieties have received market approval, indicating their viability as agrochemical agents .

Material Science

In material science, this compound serves as a precursor for advanced materials:

  • Applications : Its unique electronic and optical properties make it suitable for developing functional materials used in electronics and photonics .

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine and its analogs:

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Applications References
This compound Pyridine-morpholine CF₃ at pyridine C5 N/A N/A Pharmaceuticals (inferred) -
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine-morpholine Cl at pyrimidine C4, C6 N/A N/A Pharmaceuticals, agrochemicals
4-(5-Chloro-8-(4-methoxyphenyl)pyrido[4,3-d]pyrimidin-2-yl)morpholine Pyrido-pyrimidine Cl at C5, 4-methoxyphenyl at C8 205–206 ~436 (calculated) Research intermediates
4'-(5-Nitro-6-piperazin-1''-yl-4-(trifluoromethyl)pyridin-2-yl)morpholine Pyridine-morpholine NO₂ at C5, piperazin-1-yl at C6, CF₃ at C4 N/A 361.32 Pharmaceutical research
Key Observations:

Core Structure Variations: The target compound and ’s analog share a pyridine-morpholine core, whereas and feature pyrimidine and pyrido-pyrimidine systems, respectively. Pyrido-pyrimidine derivatives () exhibit fused-ring systems, enhancing planarity and possibly improving binding to flat enzymatic active sites .

Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and ’s analog, CF₃ enhances metabolic stability and lipophilicity, critical for drug bioavailability . Chloro (Cl): In and , chloro substituents increase electron-withdrawing effects but may reduce solubility compared to CF₃ . Nitro (NO₂): In , the nitro group at pyridine C5 introduces reactivity for further synthetic modifications but may pose metabolic instability risks .

Physical Properties :

  • Pyrido-pyrimidine derivatives (e.g., 3c in ) exhibit higher melting points (205–236°C), suggesting stronger intermolecular forces due to fused rings and aryl substituents .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The trifluoromethyl-pyridine-morpholine scaffold (target compound) is inferred to be valuable in kinase inhibitor design, akin to patented compounds in .
  • Agrochemicals : Analogs like 4-(4,6-dichloropyrimidin-2-yl)morpholine () highlight applications in agrochemicals, where chloro substituents may improve pesticidal activity .

Biological Activity

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The trifluoromethyl group enhances lipophilicity and biological activity, making this compound a candidate for further research.

The molecular formula of this compound is C11H12F3N, with a molecular weight of 233.22 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in cancer cells, suggesting mechanisms involving the disruption of cellular processes essential for cancer cell survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
A54915.0Disruption of mitochondrial function
MCF-710.0Inhibition of cell proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . Its structure allows for interactions with bacterial membranes, leading to increased permeability and subsequent cell death. The minimum inhibitory concentration (MIC) values indicate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
MRSA8
E. coli16
Pseudomonas aeruginosa32

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism, potentially disrupting energy production and leading to cell death .
  • Interaction with Cellular Targets : It binds effectively to proteins associated with cell signaling pathways, which can alter cellular responses to growth factors and survival signals .
  • Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress within cells, leading to apoptosis through mitochondrial pathways .

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups.
  • Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that could lead to improved treatment outcomes in resistant cancer types .

Q & A

Q. What are the common synthetic routes for 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine?

A key method involves coupling pyridine derivatives with morpholine under Buchwald-Hartwig or Ullmann conditions. For example, a related synthesis uses morpholine with a bromopyridine precursor in DMF at 120°C, catalyzed by DIPEA, achieving a 65% yield . Alternative routes may utilize Suzuki-Miyaura coupling with boronate esters (e.g., 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine) to introduce the trifluoromethyl group .

Q. Which spectroscopic methods are effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity, with the trifluoromethyl group appearing as a singlet at ~-60 ppm.
  • Mass spectrometry : LRMS (ESI) detects the molecular ion peak (e.g., m/z 244.2 [M+H]+ for a related morpholine derivative) .
  • HPLC : Purity analysis (≥95%) using C18 columns with acetonitrile/water gradients is recommended .

Q. What are the primary applications of this compound in medicinal chemistry?

The trifluoromethyl-pyridine-morpholine scaffold is explored as a pharmacophore for kinase inhibitors or GPCR modulators due to its electron-withdrawing properties and metabolic stability. Analogous compounds are tested in agrochemicals for pest control and in material science for thermally stable polymers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under Suzuki-Miyaura coupling conditions?

  • Catalyst selection : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for improved cross-coupling efficiency.
  • Solvent/base systems : Compare DME/Na2_2CO3_3 with dioxane/Cs2_2CO3_3 to minimize side reactions.
  • Reaction monitoring : Use TLC or in-situ HPLC to track intermediate 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile formation .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Isosteric replacement : Substitute the trifluoromethyl group with -CF2_2H or -OCF3_3 to evaluate electronic effects.
  • Crystallography : Resolve binding modes using X-ray structures of target proteins complexed with derivatives.
  • Meta-analysis : Compare datasets across assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .

Q. How can computational methods aid in designing derivatives with enhanced solubility?

  • DFT calculations : Predict logP values and pKa shifts from substituent modifications (e.g., adding polar groups to the morpholine ring).
  • MD simulations : Model solvation dynamics in aqueous/PEG systems to optimize formulation stability.
  • QSAR models : Train algorithms on existing solubility data for pyridine-morpholine analogs .

Data Contradiction Analysis

Q. Why might reported melting points vary for intermediates like 4-[5-(trifluoromethyl)pyridin-2-yl]benzonitrile?

Discrepancies (e.g., mp 123–124°C vs. broader ranges) often arise from:

  • Purity differences : Impurities (e.g., unreacted starting materials) lower observed melting points.
  • Polymorphism : Crystallization conditions (slow cooling vs. rapid precipitation) can yield distinct polymorphs. Validate purity via DSC and PXRD .

Q. How to resolve conflicting cytotoxicity results in cell-based assays?

  • Dose-response validation : Ensure IC50_{50} values are consistent across triplicate runs.
  • Off-target profiling : Screen against unrelated kinases (e.g., EGFR, VEGFR) to rule out non-specific effects.
  • Metabolic stability assays : Check for cytochrome P450-mediated degradation using liver microsomes .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS RNKey PropertiesReference
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine485799-04-0mp 132–135°C, 97% purity
4-(5-Bromopyridin-2-yl)morpholine-LRMS m/z 244.2 [M+H]+

Q. Table 2. Recommended Analytical Conditions

MethodParametersApplication
HPLCColumn: C18 (5 µm), Mobile phase: Acetonitrile/H2_2O (70:30), Flow: 1 mL/minPurity analysis
19F^{19}\text{F} NMRSolvent: CDCl3_3, Reference: CFCl3_3Trifluoromethyl group confirmation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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